molecular formula C23H23N3O2 B1229209 Aszonalenin CAS No. 81797-27-5

Aszonalenin

Cat. No. B1229209
CAS RN: 81797-27-5
M. Wt: 373.4 g/mol
InChI Key: AVLMMDWEIUEKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of aszonalenin has been achieved through various methods, highlighting the compound's complex chemistry. A notable approach is the iridium-catalyzed selective reverse prenylation of 3-substituted-1H-indoles at C3, demonstrating high branched to linear selectivity, which was utilized in the total synthesis of (+)-aszonalenin (Ruchti & Carreira, 2014). Furthermore, the stereospecific synthesis of aszonalenins using two recombinant prenyltransferases shows the enzymatic synthesis route, offering insights into the chemoenzymatic synthesis of this compound stereoisomers with high stereoselectivity and conversion rates (Yin, Cheng, & Li, 2009).

Molecular Structure Analysis

This compound's molecular structure is pivotal in understanding its chemical behavior. Studies on the acetylation and prenylation of this compound provide insights into its structural aspects. The biosynthesis pathway in Neosartorya fischeri involves a prenyltransferase (AnaPT) and an acetyltransferase (AnaAT), catalyzing the reverse prenylation and acetylation, respectively, elucidating the compound's molecular framework (Yin et al., 2009).

Scientific Research Applications

Biosynthesis of Acetylaszonalenin

  • Research on Neosartorya fischeri has identified a biosynthetic gene cluster for acetylthis compound, a derivative of this compound. This cluster includes genes for non-ribosomal peptide synthetase, prenyltransferase, and acetyltransferase. These enzymes are responsible for the reverse prenylation and acetylation processes in the formation of this compound and its acetylated form (Yin et al., 2009).

Antitumor Properties

  • Epi-aszonalenin A, derived from marine fungi, has demonstrated significant antiangiogenic and antitumor invasion activities. It affects the migration and invasion of HT1080 cells and interferes with various molecular pathways associated with tumor metastasis (Liu et al., 2023).

Antimicrobial and Anti-cancer Potential

  • A study on soil fungus Neosartorya fischeri and marine-derived fungi identified new metabolites, including this compound analogues with potential growth inhibitory activity against various cancer cell lines. These findings highlight the antimicrobial and anti-cancer potential of this compound and its derivatives (Eamvijarn et al., 2013).

Stereospecific Synthesis

  • Research on prenyltransferases from Neosartorya fischeri and Aspergillus fumigatus has been used for the stereospecific synthesis of this compound isomers. This study provides insights into the enzymatic processes for producing different stereoisomers of this compound (Yin et al., 2009).

Safety and Hazards

Aszonalenin is not for human or veterinary use .

Future Directions

The results of the study provide a research basis for the inhibition of tumor metastasis by EAA, and together with previous studies, confirm the potential pharmacology and drug potential for this class of compound for application in angiogenesis-related diseases .

Biochemical Analysis

Biochemical Properties

Aszonalenin plays a crucial role in biochemical reactions, particularly as an α-glucosidase inhibitor . This enzyme is essential in carbohydrate metabolism, and its inhibition can help manage conditions like type 2 diabetes . This compound interacts with α-glucosidase in a noncompetitive manner, differing from other inhibitors like acarbose . Additionally, this compound is derived from the condensation of tryptophan and anthranilic acid, followed by prenylation .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by inhibiting α-glucosidase, thereby affecting carbohydrate metabolism . This inhibition can lead to reduced glucose absorption in the intestines, impacting cell signaling pathways and gene expression related to glucose metabolism . Furthermore, this compound’s role in inhibiting α-glucosidase can modulate cellular metabolism, potentially offering therapeutic benefits for managing hyperglycemia .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with α-glucosidase. This compound binds to the enzyme in a noncompetitive manner, inhibiting its activity . This binding interaction prevents the enzyme from breaking down carbohydrates into glucose, thereby reducing glucose absorption . Additionally, this compound’s structure, derived from tryptophan and anthranilic acid, allows it to effectively inhibit α-glucosidase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against α-glucosidase . Long-term effects on cellular function have also been noted, with sustained inhibition of α-glucosidase leading to prolonged reductions in glucose absorption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits α-glucosidase without causing significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal discomfort and potential liver toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with α-glucosidase, inhibiting its activity and thereby affecting the breakdown of carbohydrates into glucose . This interaction can influence metabolic flux and metabolite levels, potentially offering therapeutic benefits for managing conditions like type 2 diabetes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound’s localization and accumulation within specific tissues can impact its efficacy and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence this compound’s inhibitory activity against α-glucosidase and its overall therapeutic potential .

properties

IUPAC Name

(2R,10S,12R)-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-4-22(2,3)23-13-18-19(27)24-16-11-7-5-9-14(16)20(28)26(18)21(23)25-17-12-8-6-10-15(17)23/h4-12,18,21,25H,1,13H2,2-3H3,(H,24,27)/t18-,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLMMDWEIUEKEK-AAIMPIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C12CC3C(=O)NC4=CC=CC=C4C(=O)N3C1NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C=C)[C@]12C[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3[C@H]1NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81797-27-5
Record name Aszonalenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081797275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ASZONALENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5DQ674AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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